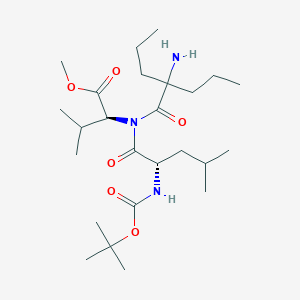
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a chemical compound with the molecular formula C9H13NO. It is also known as 2,4-dimethyl-5-oxohexanenitrile. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a versatile compound with a unique mechanism of action. It acts as a nucleophile in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. The compound can undergo various reactions, including aldol condensation, Michael addition, and Mannich reaction, among others. These reactions are facilitated by the presence of the carbonyl and nitrile groups in the molecule (3).
Biochemical and Physiological Effects
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) has no known biochemical or physiological effects. It is not used as a drug or medication and has no therapeutic value. However, it is important in scientific research due to its unique chemical properties and applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in lab experiments is its versatility. The compound can undergo various reactions, making it useful in the synthesis of a wide range of organic compounds. It is also readily available and relatively inexpensive, making it an attractive option for researchers on a budget.
One of the limitations of using Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in lab experiments is its toxicity. The compound is toxic and should be handled with care. It should be stored in a cool, dry place away from heat and light. It should also be used in a well-ventilated area, and researchers should wear appropriate protective gear, including gloves and goggles.
Zukünftige Richtungen
There are several future directions for the use of Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. The compound can be used as a starting material for the preparation of novel compounds with therapeutic and agricultural applications.
Another future direction is in the development of new organic reactions. Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) can undergo various reactions, but there is still much to be learned about the mechanisms involved. Researchers can explore new reactions and develop new synthetic methods using this compound.
Conclusion
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a versatile compound with many scientific research applications. It is used as a key intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis. The compound has a unique mechanism of action and can undergo various reactions. While it has no known biochemical or physiological effects, it is important in scientific research due to its unique chemical properties and applications. There are several future directions for the use of Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in scientific research, including the development of new pharmaceuticals and agrochemicals and the exploration of new organic reactions.
Synthesemethoden
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) can be synthesized by the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and water at 50°C for 24 hours. The resulting product is purified by recrystallization from ethanol to obtain pure Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) (1).
Wissenschaftliche Forschungsanwendungen
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is used in various scientific research applications. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, particularly in the preparation of α-aminophosphonates and α-aminonitriles. Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is also used as a starting material for the synthesis of various heterocyclic compounds (2).
Eigenschaften
CAS-Nummer |
137114-73-9 |
|---|---|
Produktname |
Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2,4-dimethyl-5-oxohexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(5-9)4-7(2)8(3)10/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
ZXADZUDENFCCHH-UHFFFAOYSA-N |
SMILES |
CC(CC(C)C(=O)C)C#N |
Kanonische SMILES |
CC(CC(C)C(=O)C)C#N |
Synonyme |
Hexanenitrile, 2,4-dimethyl-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)











